molecular formula C9H14 B092478 1-Cyclohexyl-1-propyne CAS No. 18736-95-3

1-Cyclohexyl-1-propyne

Cat. No. B092478
CAS RN: 18736-95-3
M. Wt: 122.21 g/mol
InChI Key: IWDWSCMNLSLHKQ-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-1-propyne” is an organic compound with the molecular formula C9H14 . It is also known by other names such as “1-cyclohexyl-2-methylacetylene” and "3-cyclohexyl-2-propyne" . It is used as a pharmaceutical intermediate .


Synthesis Analysis

“1-Cyclohexyl-1-propyne” can be used to produce “(5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane” at the temperature of 40°C. The reagents required for this reaction are (NH4)2S2O8, HCO2Na·2H2O, and the solvent dimethylformamide. The reaction time is approximately 3 hours .


Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-1-propyne” can be represented in a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-Cyclohexyl-1-propyne” has a molecular weight of 122.211 g/mol . It is classified as a flammable liquid and vapor . More detailed physical and chemical properties such as boiling point, critical temperature, and critical pressure can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

  • Synthesis of Polymers with Narrow Molecular Weight Distribution : The polymerization of 1-(trimethylsilyl)-1-propyne catalyzed by NbCl5 in cyclohexane solution produces polymers with narrow molecular weight distribution. This method is useful for synthesizing poly[1-(trimethylsilyl)-1-propyne] with controlled molecular weights (Fujlmori, Masuda, & Higashimura, 1988).

  • Hydrodynamic and Molecular Characteristics : Studies on poly[1-(trimethylgermyl)propyne] in cyclohexane have revealed insights into the molecular weight dependences of hydrodynamic characteristics, which are crucial for understanding the equilibrium rigidity of polymer chains (Pavlov et al., 2001).

  • Synthesis and Properties of Polymers with Various Geometries : The polymerization of 1,2-disubstituted acetylenes, including 1-(trimethylgermyl)-1-propyne and 1-(trimethylsilyl)-1-propyne, initiated by Nb- and Ta-based catalytic systems, has been studied. This research sheds light on the synthesis of polymers with different cis/trans ratios and their correlation with morphology, density, and gas permeability (Khotimsky et al., 2003).

  • Molecular Characteristics in Dilute Solutions : The molecular characteristics of poly(1-trimethylsilyl-1-propyne) in dilute solutions of cyclohexane have been studied, providing insights into the equilibrium rigidity and hydrodynamic diameter of polymer chains (Pavlov et al., 2004).

  • Fluorescence of Acetylenic Hydrocarbons : Research on the fluorescence of alkylated acetylenes, including propyne and its derivatives, in cyclohexane solution has revealed unique fluorescence characteristics, important for understanding the photophysical properties of these compounds (Hamai & Hirayama, 1979).

  • Catalytic Coupling Reactions : The chemistry of propyne on Cu{111} surfaces, including coupling reactions and formation of benzene or C6 dienes, has been extensively studied. These findings are significant for understanding the surface chemistry and catalytic processes involving propyne (Middleton & Lambert, 1999).

  • Rheological Properties in Solutions : The phase state and rheological properties of poly(1-trimethylsilyl-1-propyne) solutions in different solvents have been investigated, offering insights into the behavior of these polymers in various solvents (Vasilyev et al., 2013).

  • Syntheses and Structure of Silacycloallenes : Research on the synthesis of strained silacycloallenes, including rings with 1,2-diene units, is crucial for the development of new cyclic compounds with potential applications in various fields (Pang et al., 1993).

  • Catalytic Reactions for Conjugated Enynes : Ruthenium-catalyzed preparation of conjugated enynes from 1-cyclopropyl-2-propyn-1-ols with anilines and water has been explored. This research is important for the stereoselective preparation of complex organic molecules (Yamauchi et al., 2007).

Safety And Hazards

“1-Cyclohexyl-1-propyne” is a flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and hot surfaces. If it comes into contact with skin or hair, contaminated clothing should be immediately removed and the skin should be rinsed with water .

properties

IUPAC Name

prop-1-ynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h9H,3-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDWSCMNLSLHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172046
Record name 1-Cyclohexyl-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1-propyne

CAS RN

18736-95-3
Record name 1-Cyclohexyl-1-propyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
IK Meier, JA Marsella - Journal of molecular catalysis, 1993 - Elsevier
Copper(II), palladium(II) and silver(I), in conjunction with non-coordinating anion environments, have been found to catalyze the hydration of a variety of functionalized and …
Number of citations: 69 www.sciencedirect.com
MK Sahoo, D Kim, S Chang, JW Park - ACS Catalysis, 2021 - ACS Publications
… With the promising chemoselectivity to give α-vinylsilanes in hand, we tested the hydrosilylation of 1-cyclohexyl-1-propyne (1d) in the presence of several phosphinocobalt precatalysts …
Number of citations: 15 pubs.acs.org
V Enemor, C Oguazu, A Odiakosa, S Okafor - Res. J. Med. Plant, 2019 - researchgate.net
… (4-Choro-3cyclohexyltetrahydropyran), alkenes (3-Methyl-1,3-entadiene), tertiary alcohols (3-Hexene-1-ol), alkanes (1-Isocyanopropane) and alkynes (1-Cyclohexyl-1-propyne) might …
Number of citations: 22 www.researchgate.net
Y Katafuchi, T Fujihara, T Iwai… - Advanced Synthesis & …, 2011 - Wiley Online Library
… With 1-cyclohexyl-1-propyne (2i) the regioselectivity was improved and 3l and 3l′ were isolated in 79% and 7% yields, respectively (entry 8). Gratifyingly, 1-phenyl-2-(trimethylsilyl)…
Number of citations: 99 onlinelibrary.wiley.com
L Rotimi, AP Ilecholubo, OO Okoh… - Asian Journal of …, 2018 - researchgate.net
Clausena anisata (Rutaceae) leaf, root and seed essential oils from Nigeria were obtained by hydro distillation using Clevenger apparatus. The oils were analyzed by means of gas …
Number of citations: 3 www.researchgate.net
DV Kadnikov, RC Larock - The Journal of Organic Chemistry, 2003 - ACS Publications
The palladium-catalyzed annulation of internal alkynes by o-iodophenols in the presence of CO results in exclusive formation of coumarins. No isomeric chromones have been observed…
Number of citations: 109 pubs.acs.org
T Iwai, T Fujihara, J Terao, Y Tsuji - Journal of the American …, 2010 - ACS Publications
… Unsymmetrical alkynes 1-cyclohexyl-1-propyne (2f) and 1-phenyl-1-propyne (2g) reacted smoothly with 1a to afford 3af and 3ag, respectively, in high yields, albeit with low …
Number of citations: 99 pubs.acs.org
T Fujihara, Y Tsuji - Journal of the Japan Petroleum Institute, 2018 - jstage.jst.go.jp
… 1-Cyclohexyl-1propyne gave a mixture of regioisomers and the major isomer (3g) was isolated in 79 % yield. Aryl formates bearing both electron-rich (1d) and electron-poor (1e and 1f) …
Number of citations: 6 www.jstage.jst.go.jp
GA Molander, WH Retsch - Organometallics, 1995 - ACS Publications
The organoyttrium complex Cp* 2YCH3* THF (Cp*= CsMes) has been shown to be an effective precatalyst for the hydrosilylation of internal alkynes. The reaction with sym-metrically …
Number of citations: 100 pubs.acs.org
Y Ishii, M Hidai - Multimetallic Catalysts in Organic Synthesis, 2004 - books.google.com
… Hydroformylation of 1-cyclohexyl-1-propyne in the presence of the [PdCl2 (PCy3) 2]−[Co2 (CO) 8] catalyst produced predominantly (E)-3-cyclohexyl-2-methyl-2-propenal, with good …
Number of citations: 1 www.google.com

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